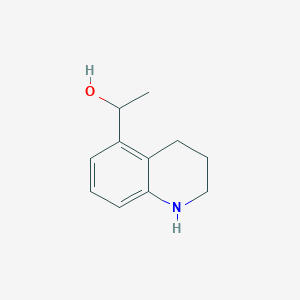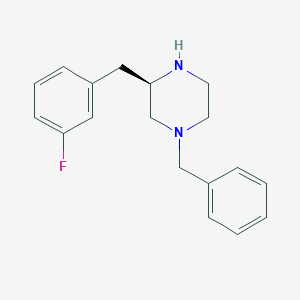
(R)-1-Benzyl-3-(3-fluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzyl-3-(3-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 3-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Benzyl-3-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 3-fluorobenzyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride or 3-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
®-1-Benzyl-3-(3-fluorobenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperazine: Lacks the 3-fluorobenzyl group, making it less potent in certain biological activities.
3-Fluorobenzylpiperazine: Lacks the benzyl group, which may affect its binding affinity to molecular targets.
1-(3-Chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
®-1-Benzyl-3-(3-fluorobenzyl)piperazine is unique due to the presence of both benzyl and 3-fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C18H21FN2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2/c19-17-8-4-7-16(11-17)12-18-14-21(10-9-20-18)13-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2/t18-/m1/s1 |
InChI-Schlüssel |
XHMIDCILNONOIQ-GOSISDBHSA-N |
Isomerische SMILES |
C1CN(C[C@H](N1)CC2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC(N1)CC2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
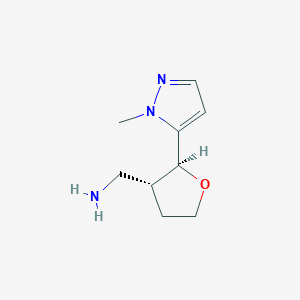
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
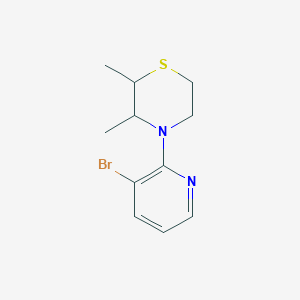

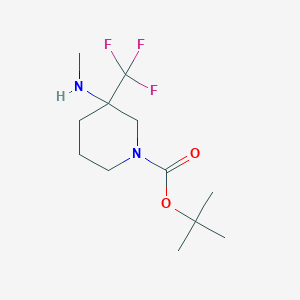
![2-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13330868.png)




![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)

